Di(naphthalen-2-yl)phosphine oxide
Overview
Description
Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C20H15OP. It is characterized by the presence of two naphthyl groups attached to a phosphine oxide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di(naphthalen-2-yl)phosphine oxide typically involves the reaction of naphthylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of an inert atmosphere (argon or nitrogen) and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Di(naphthalen-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions include various substituted phosphine oxides and reduced phosphines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Di(naphthalen-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is explored for its potential use in biological systems as a probe or reagent due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Mechanism of Action
The mechanism of action of di(naphthalen-2-yl)phosphine oxide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Triphenylphosphine oxide: Another widely used phosphine oxide with similar coordination properties but different steric and electronic characteristics.
Di(phenyl)phosphine oxide: Similar in structure but with phenyl groups instead of naphthyl groups, leading to different reactivity and applications.
Tri(naphthalen-2-yl)phosphine oxide: A related compound with three naphthyl groups, offering different steric hindrance and electronic effects.
Uniqueness: Di(naphthalen-2-yl)phosphine oxide is unique due to its specific combination of steric and electronic properties provided by the naphthyl groups. This makes it particularly effective in certain catalytic applications and as a building block for advanced materials .
Properties
IUPAC Name |
dinaphthalen-2-yl(oxo)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHOFPPZWFQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447425 | |
Record name | bis(2-naphthyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78871-05-3 | |
Record name | bis(2-naphthyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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